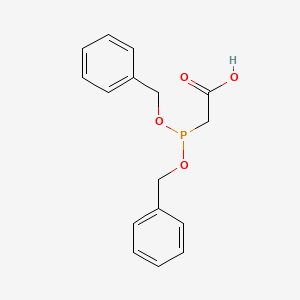

2-Dibenzyloxyphosphanylacetic acid

説明

2-Dibenzyloxyphosphanylacetic acid (C16H17O4P) is a phosphorus-containing organic compound featuring a phosphanyl group (-PH) substituted with two benzyloxy groups and an acetic acid moiety. The dibenzyloxyphosphanyl group enhances steric bulk and electronic modulation, distinguishing it from simpler phosphonic or carboxylic acid derivatives.

特性

IUPAC Name |

2-bis(phenylmethoxy)phosphanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O4P/c17-16(18)13-21(19-11-14-7-3-1-4-8-14)20-12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTHXDDFIFNXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Dibenzyloxyphosphanylacetic acid is a phosphonic acid derivative with potential therapeutic applications. Its unique chemical structure suggests a variety of biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of 2-Dibenzyloxyphosphanylacetic acid, including its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of 2-Dibenzyloxyphosphanylacetic acid is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Biochemical Pathways

Research indicates that similar compounds have shown significant activity against Mycobacterium tuberculosis , suggesting potential antibacterial properties for 2-Dibenzyloxyphosphanylacetic acid as well. The compound may also influence cellular signaling pathways by modulating enzyme activities, which could lead to therapeutic effects in inflammatory and cancer models.

Biological Activity Summary Table

| Activity | Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis | |

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Anticancer | Potential reduction in tumor growth | |

| Anti-inflammatory | Decrease in inflammatory markers |

Case Studies

Several case studies have explored the effects of phosphonic acid derivatives, including 2-Dibenzyloxyphosphanylacetic acid, on various biological systems:

-

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of phosphonic acids against Mycobacterium tuberculosis. The results indicated that compounds similar to 2-Dibenzyloxyphosphanylacetic acid exhibited significant antibacterial activity, supporting its potential use in treating tuberculosis. -

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of phosphonic acids. The study found that these compounds could inhibit tumor cell proliferation in vitro, suggesting that 2-Dibenzyloxyphosphanylacetic acid might have similar effects.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 2-Dibenzyloxyphosphanylacetic acid:

- Cellular Effects : The compound has been shown to influence various cellular processes, including apoptosis and cell cycle regulation. In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines.

- Dosage Effects : Different dosages were tested in animal models, revealing that lower doses exhibited therapeutic effects while higher doses could lead to cytotoxicity. This dose-dependent response is crucial for determining safe and effective therapeutic applications.

- Metabolic Pathways : It was found that the compound undergoes hepatic metabolism, which may affect its bioavailability and efficacy. Understanding these metabolic pathways is essential for optimizing dosing regimens.

類似化合物との比較

Research Findings and Limitations

- Gaps in Data: No direct studies on 2-dibenzyloxyphosphanylacetic acid were identified in the provided evidence. Comparisons rely on analogs like benzilic acid and 2-hydroxyphenylacetic acid .

- Contradictions: While benzilic acid’s diphenyl structure enhances stability, the phosphorus atom in 2-dibenzyloxyphosphanylacetic acid may introduce hydrolytic instability under acidic or basic conditions, a common issue in organophosphorus chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。